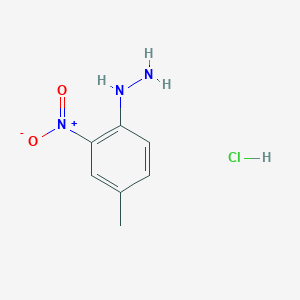

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride

Übersicht

Beschreibung

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10ClN3O2 It is a derivative of hydrazine, characterized by the presence of a nitro group and a methyl group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions

Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Hydrazine hydrate is used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 1-(4-Methyl-2-aminophenyl)hydrazine hydrochloride.

Substitution: Various hydrazone derivatives can be formed depending on the electrophile used in the reaction.

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of new materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and nitro functional groups. The hydrazine moiety can form hydrazones with carbonyl compounds, while the nitro group can undergo reduction to form amino derivatives. These interactions can modulate biological pathways and exhibit pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Nitrophenylhydrazine hydrochloride

- 2-Nitrophenylhydrazine

- 1-(2-Nitrophenyl)hydrazine

Comparison

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Biologische Aktivität

1-(4-Methyl-2-nitrophenyl)hydrazine hydrochloride, a derivative of 4-methyl-2-nitrophenylhydrazine, is a compound of interest due to its potential biological activities. Hydrazine derivatives have been widely studied for their pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a nitrophenyl moiety. The molecular formula is , and it has a molecular weight of approximately 169.17 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 1-(4-Methyl-2-nitrophenyl)hydrazine can induce apoptosis in cancer cells by disrupting cellular processes and promoting cell cycle arrest.

Case Study:

In a study examining the effects of hydrazine derivatives on MCF-7 breast cancer cells, it was found that increasing concentrations led to a marked decrease in cell viability, with IC50 values indicating potent anticancer activity (IC50 = 225 µM for related compounds) .

2. Antibacterial Activity

Hydrazine derivatives have also been investigated for their antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Data Table: Antibacterial Efficacy of Hydrazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

3. Antioxidant Activity

The antioxidant potential of hydrazine derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Research Findings:

Studies have demonstrated that certain hydrazine derivatives exhibit significant antioxidant activity comparable to standard antioxidants like ascorbic acid, effectively reducing oxidative damage in cellular models .

The biological activities of this compound are attributed to its ability to interact with various biomolecules. Its mechanism may involve:

- Reactive Oxygen Species (ROS) Modulation: The compound may alter ROS levels, impacting cell survival and proliferation.

- Enzyme Inhibition: It can inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Apoptosis Induction: By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

Eigenschaften

IUPAC Name |

(4-methyl-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNLYIUEYAZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.